molecular formula C6H12O2 B6162501 (2E)-2,3-dimethylbut-2-ene-1,4-diol CAS No. 155389-42-7

(2E)-2,3-dimethylbut-2-ene-1,4-diol

Cat. No.: B6162501
CAS No.: 155389-42-7
M. Wt: 116.2
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Description

(2E)-2,3-Dimethylbut-2-ene-1,4-diol is a branched diol with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Its structure features a conjugated alkene (C=C) at the 2-position, methyl substituents at carbons 2 and 3, and hydroxyl groups at the terminal 1 and 4 positions. This stereospecific (E)-configuration influences its reactivity and physical properties. The compound is primarily utilized as a precursor in organic synthesis, particularly for producing α,β-unsaturated aldehydes via acid-catalyzed dehydration .

Properties

CAS No.

155389-42-7

Molecular Formula

C6H12O2

Molecular Weight

116.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-dimethylbut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and a hydrogenation catalyst, such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-dimethylbut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form a saturated diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of hydroxyl groups.

Major Products Formed

    Oxidation: The oxidation of this compound can yield 2,3-dimethylbutane-2,3-dione or 2,3-dimethylbutane-1,4-dicarboxylic acid.

    Reduction: The reduction of the double bond results in 2,3-dimethylbutane-1,4-diol.

    Substitution: Substitution reactions can produce compounds such as 2,3-dimethylbut-2-ene-1,4-dichloride or 2,3-dimethylbut-2-ene-1,4-diamine.

Scientific Research Applications

(2E)-2,3-dimethylbut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which (2E)-2,3-dimethylbut-2-ene-1,4-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the sites of reactivity, undergoing electron transfer to form oxidized products. In reduction reactions, the double bond is the primary site of reactivity, accepting electrons to form a saturated compound. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2E)-2,3-dimethylbut-2-ene-1,4-diol and related diols:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Physical Properties
This compound C₆H₁₀O₂ 114.14 Diol, alkene, methyl substituents Aldehyde synthesis Not explicitly reported
(E)-2,3-Dibromo-2-butene-1,4-diol C₄H₆Br₂O₂ 245.90 Diol, alkene, bromine substituents Potential halogenated intermediate Melting point: 112–114°C
Pent-2-ene-1,4-diol C₅H₈O₂ 100.12 Diol, alkene Synthesis of pent-2-enal/3-enal Not reported
Hex-2-ene-1,4-diol C₆H₁₀O₂ 114.14 Diol, alkene Synthesis of hex-2-enal/3-enal Not reported
Key Observations:
  • Substituent Effects : The methyl groups in this compound introduce steric hindrance, which can alter reaction kinetics compared to linear diols like pent-2-ene-1,4-diol. Bromine atoms in the dibromo analog increase molecular weight and polarity, affecting solubility and reactivity .
Halogenated Derivatives

The brominated analog, (E)-2,3-dibromo-2-butene-1,4-diol, may participate in nucleophilic substitution or elimination reactions due to bromine’s electronegativity. However, its applications are less documented compared to the dimethyl variant .

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